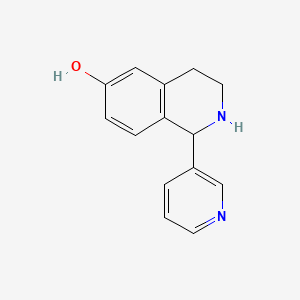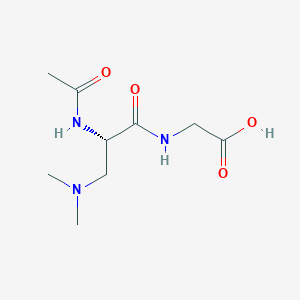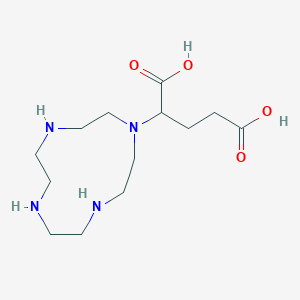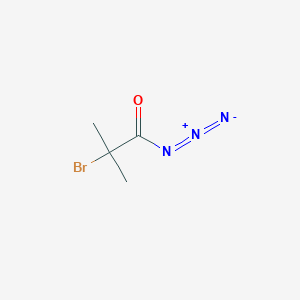![molecular formula C25H34N2O4 B12593032 2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] CAS No. 514813-61-7](/img/structure/B12593032.png)
2,2'-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is an organic compound characterized by its unique structure, which includes two diethylamino groups and two benzaldehyde groups connected by a propane-1,3-diylbis(oxy) linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] typically involves the reaction of 4-(diethylamino)benzaldehyde with a suitable propane-1,3-diylbis(oxy) precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but typically include signal transduction mechanisms that lead to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-[Propane-2,2-diylbis(4,1-phenylene)bis(oxy)bis(propane-3,1-diyl)bis(2-methylacrylate)
- 3,3’-[Ethane-1,2-diylbis(oxy)]dipropanoic acid
- 2,2’-[Propane-1,3-dilylbis(azaneylylidene)]bis(methanylylidene)bis(4-methylphenol)
Uniqueness
2,2’-[Propane-1,3-diylbis(oxy)]bis[4-(diethylamino)benzaldehyde] is unique due to its combination of diethylamino and benzaldehyde groups, which confer specific chemical reactivity and potential applications in various fields. Its structural features distinguish it from other similar compounds, making it a valuable compound for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
514813-61-7 |
|---|---|
Molekularformel |
C25H34N2O4 |
Molekulargewicht |
426.5 g/mol |
IUPAC-Name |
4-(diethylamino)-2-[3-[5-(diethylamino)-2-formylphenoxy]propoxy]benzaldehyde |
InChI |
InChI=1S/C25H34N2O4/c1-5-26(6-2)22-12-10-20(18-28)24(16-22)30-14-9-15-31-25-17-23(27(7-3)8-4)13-11-21(25)19-29/h10-13,16-19H,5-9,14-15H2,1-4H3 |
InChI-Schlüssel |
IYALZFWCMCIKQT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)C=O)OCCCOC2=C(C=CC(=C2)N(CC)CC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Diphenylmethylidene)amino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B12592952.png)

![1,1'-(1-{4-[2-(Methanesulfonyl)ethoxy]phenyl}but-1-ene-1,2-diyl)dibenzene](/img/structure/B12592968.png)
![N-[1-(4-Methylbenzene-1-sulfonyl)ethyl]thiourea](/img/structure/B12592972.png)
![(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]](/img/structure/B12592976.png)

![1-[2-(Cyclohex-1-en-1-yl)ethyl]-3,4-dimethyl-1H-pyrrole-2,5-dione](/img/structure/B12592985.png)




![Acetamide,N-(cyclohexylmethyl)-2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12593011.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)

